An In-Depth Technical Guide to the Structural Analysis of (R)-4-Oxocyclopent-2-en-1-yl Acetate
An In-Depth Technical Guide to the Structural Analysis of (R)-4-Oxocyclopent-2-en-1-yl Acetate
Abstract
(R)-4-Oxocyclopent-2-en-1-yl acetate is a pivotal chiral building block in modern organic synthesis, valued for its role in the enantioselective preparation of prostaglandins, nucleoside analogues, and other complex molecular targets. Its stereochemical integrity is paramount to the success of these synthetic endeavors. This guide provides a comprehensive framework for the complete structural and stereochemical analysis of this molecule. We will delve into the causality behind spectroscopic and chromatographic behaviors, present validated experimental protocols, and offer a logical workflow for unambiguous characterization, ensuring the highest degree of scientific integrity for researchers in the field.
Introduction and Synthetic Context
The utility of (R)-4-Oxocyclopent-2-en-1-yl acetate stems from its densely functionalized and stereochemically defined structure. It features an α,β-unsaturated ketone, a versatile handle for conjugate additions, and a chiral acetate-bearing center that dictates the stereochemical outcome of subsequent transformations. The "(R)" designation at the C-1 position is crucial and is typically established through methods like enzymatic kinetic resolution of the corresponding racemic 4-hydroxycyclopentenone derivatives. The rigorous confirmation of this absolute and relative stereochemistry, alongside constitutional verification, is a non-negotiable prerequisite for its use in drug development and total synthesis. This guide outlines the multi-technique approach required for this confirmation.
Core Physicochemical Properties
A foundational aspect of any structural analysis is the confirmation of the molecule's basic physical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₃ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | [(1R)-4-oxocyclopent-2-en-1-yl] acetate | N/A |
| CAS Number | 133509-72-9 (for R-enantiomer) | N/A |
Spectroscopic Characterization
Spectroscopy provides the primary evidence for the molecule's covalent structure and bonding arrangement. Each technique offers a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Data presented here are based on the published spectra for the (S)-enantiomer, which are identical for the (R)-enantiomer.
The proton NMR spectrum reveals the electronic environment and connectivity of every hydrogen atom. The α,β-unsaturated system and the electron-withdrawing acetate group create a highly dispersed and informative spectrum.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H3 (Vinyl) | 7.55 | dd | J = 5.7, 2.5 | Downfield shift due to β-position to carbonyl; coupling to H2 and H1. |
| H2 (Vinyl) | 6.23 | dd | J = 5.7, 1.5 | Upfield of H3, α-to-carbonyl; coupling to H3 and H1. |
| H1 (CH-OAc) | 5.89 | m | - | Deshielded by adjacent ester oxygen; complex coupling to H2, H3, and H4 protons. |
| H4a (Methylene) | 2.83 | dd | J = 18.7, 6.1 | Diastereotopic proton α-to-carbonyl; strong geminal coupling to H4b. |
| H4b (Methylene) | 2.37 | dd | J = 18.7, 2.3 | Diastereotopic proton α-to-carbonyl; upfield of H4a. |
| H5 (Acetyl CH₃) | 2.13 | s | - | Characteristic singlet for acetate methyl group. |
Source: Deardorff, D. R., et al. (1998). J. Org. Chem., 63(6), 1747-1749.
The ¹³C NMR spectrum confirms the carbon skeleton and the presence of key functional groups.
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C4 (Ketone C=O) | 205.2 | Typical for a five-membered ring ketone. |
| C-O-C=O (Ester C=O) | 170.4 | Characteristic chemical shift for an ester carbonyl. |
| C3 (Vinyl) | 162.7 | β-carbon of the enone system, significantly downfield. |
| C2 (Vinyl) | 134.1 | α-carbon of the enone system. |
| C1 (CH-OAc) | 72.3 | Carbon bearing the electron-withdrawing acetate group. |
| C5 (Methylene) | 44.5 | Aliphatic carbon α-to the ketone. |
| CH₃ (Acetyl) | 20.9 | Acetate methyl carbon. |
Source: Deardorff, D. R., et al. (1998). J. Org. Chem., 63(6), 1747-1749.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for the rapid identification of key functional groups by their characteristic vibrational frequencies.
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|
| C=O Stretch (Ketone) | ~1725 | Strong | Characteristic of a five-membered, α,β-unsaturated cyclic ketone. |
| C=O Stretch (Ester) | ~1740 | Strong | Typical stretching frequency for an acetate ester carbonyl. |
| C=C Stretch (Alkene) | ~1650 | Medium | Conjugation with the carbonyl group influences this frequency. |
| C-O Stretch (Ester) | ~1230 | Strong | Strong, characteristic absorbance for the C-O single bond of the acetate. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns, which serve as a structural fingerprint.
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 140, corresponding to the molecular weight of the compound [C₇H₈O₃]⁺.
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Expected Fragmentation Pattern: The structure contains two primary functionalities that direct fragmentation: the ester and the cyclic ketone.
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Loss of Acetoxy Group: A primary fragmentation pathway for esters is the loss of the alkoxy group. Here, cleavage of the C1-O bond would lead to the loss of the acetate radical (•OCOCH₃, 59 Da), though loss of acetic acid (60 Da) via rearrangement is more common, resulting in a significant fragment at m/z = 80 .
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Loss of Ketene: A characteristic fragmentation of acetates is the elimination of ketene (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, leading to a fragment corresponding to the 4-hydroxycyclopent-2-en-1-one ion at m/z = 98 .
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α-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl is a classic fragmentation pathway for cyclic ketones. Loss of CO (28 Da) from the parent ion or subsequent fragments can occur, leading to ions such as m/z = 112.
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Stereochemical Confirmation
Confirming the absolute configuration is the most critical step in the analysis of a chiral molecule. This requires chiroptical and chromatographic techniques.
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates plane-polarized light. The direction and magnitude are characteristic of a specific enantiomer. For (R)-4-Oxocyclopent-2-en-1-yl acetate, the expected value is the opposite of its (S)-enantiomer.
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Reported Value for (S)-enantiomer: [α]²³_D_ = +107° (c 1.0, CHCl₃) Source: Deardorff, D. R., et al. (1998). J. Org. Chem., 63(6), 1747-1749.
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Expected Value for (R)-enantiomer: [α]²³_D_ = -107° (c 1.0, CHCl₃)
This value is a critical benchmark. A measured value close to -107° under identical conditions provides strong evidence for high enantiomeric purity of the (R)-enantiomer.
Enantiomeric Excess (ee) Determination
While optical rotation suggests enantiopurity, a quantitative determination of the enantiomeric excess (% ee) requires a chromatographic separation of the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.
Chiral HPLC is a powerful technique for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for resolving 4-hydroxycyclopentenone derivatives and their analogues.
Protocol: Chiral HPLC for Enantiomeric Excess Determination
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Column: Chiralcel OD-H or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
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Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Rationale: This normal-phase system provides excellent selectivity for this class of compounds on polysaccharide CSPs.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm. Rationale: The enone chromophore provides strong UV absorbance.
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Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
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Validation: Inject a sample of the racemic material first to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor.
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Analysis: Inject the sample of the (R)-enantiomer. The % ee is calculated from the peak areas of the two enantiomers: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| × 100.
Comprehensive Analytical Workflow
A robust structural analysis follows a logical progression, integrating multiple techniques to build a conclusive data package. The following workflow ensures both structural and stereochemical integrity are confirmed.
Caption: Workflow for the complete structural and stereochemical analysis.
Conclusion
The structural analysis of (R)-4-Oxocyclopent-2-en-1-yl acetate is a multi-faceted process that relies on the synergistic application of spectroscopic and chromatographic techniques. By systematically applying NMR for constitutional assignment, IR for functional group identification, MS for molecular weight and fragmentation analysis, and chiroptical/chromatographic methods for stereochemical confirmation, researchers can establish the identity and purity of this vital synthetic intermediate with a high degree of confidence. The protocols and reference data provided in this guide serve as a validated framework for achieving this critical analytical goal, thereby upholding the principles of scientific rigor in drug discovery and chemical synthesis.
References
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de la Pradilla, R. F., & Viso, A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 117(17), 11355-11438. [Link]
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Deardorff, D. R., Windham, C. Q., & Craney, C. L. (1998). A Concise, Stereocontrolled Synthesis of (S)-4-Acetoxy-2-cyclopenten-1-one. The Journal of Organic Chemistry, 63(6), 1747-1749. [Link]
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PubChem. (n.d.). (4S)-4-Acetoxy-2-cyclopenten-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Cai, L., Liu, H., & Tan, R. (2005). Enzymatic kinetic resolution of a functionalized 4-hydroxy-cyclopentenone: Synthesis of the key intermediates in the total synthesis of isoprostanes. Tetrahedron: Asymmetry, 16(11), 1893-1895. [Link]
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